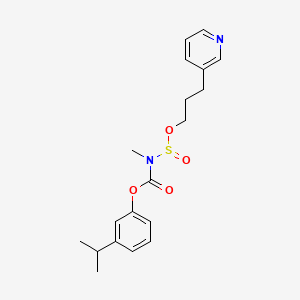

Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester

Descripción

This compound is a carbamic acid ester derivative characterized by:

Propiedades

Número CAS |

84384-96-3 |

|---|---|

Fórmula molecular |

C19H24N2O4S |

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

(3-propan-2-ylphenyl) N-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate |

InChI |

InChI=1S/C19H24N2O4S/c1-15(2)17-9-4-10-18(13-17)25-19(22)21(3)26(23)24-12-6-8-16-7-5-11-20-14-16/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3 |

Clave InChI |

NVOQVVNJGWVVKC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CN=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

Introduction of the Pyridine Ring: The pyridine ring is incorporated using a nucleophilic substitution reaction.

Formation of the Carbamate Moiety: The carbamate group is formed through the reaction of an amine with a chloroformate.

Industrial Production Methods

In an industrial setting, the production of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfinyl group.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group can lead to the formation of sulfone derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes.

Medicine

In medicine, (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mecanismo De Acción

The mechanism of action of (3-Propan-2-ylphenyl)n-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.

Comparación Con Compuestos Similares

Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester (CAS 84384-94-1)

- Structural Differences :

- Implications :

- The longer propoxy chain in the target compound may enhance membrane permeability.

- 3-Pyridinyl substitution could alter receptor selectivity compared to 2-pyridinyl derivatives.

Promecarb (CAS 2631-37-0)

- Structural Differences :

- Functional Comparison: Toxicity: Promecarb is classified as highly toxic (EPA Hazardous Waste No. P201) with neurotoxic effects, while the sulfinyl group in the target compound might reduce acute toxicity through metabolic detoxification . Environmental Impact: Promecarb has a 1000 lb reportable quantity (RQ) under Superfund regulations; the target compound’s environmental persistence is unknown but likely modulated by its sulfinyl group .

m-Cumenyl Methylcarbamate (AC 5727, ENT 25,500)

- Structural Differences :

- Functional Comparison :

- Mechanism : AC 5727 acts as a contact insecticide, while the target compound’s pyridinyl chain may enable systemic activity or receptor-specific interactions.

- Stability : The sulfinyl group in the target compound could increase susceptibility to hydrolysis compared to AC 5727’s stable carbamate linkage.

Carbamic acid, [[hydroxy(3-pyridinyloxy)phosphinyl]methyl]-, phenylmethyl ester (CAS 657407-14-2)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.